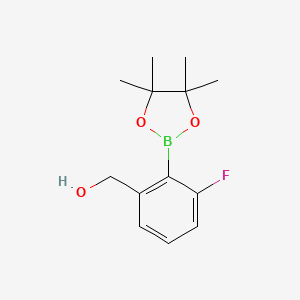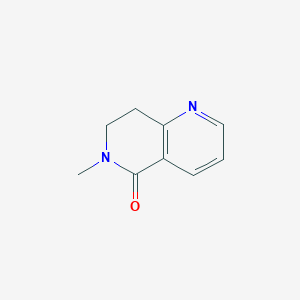
6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a methyl group at the 6th position and a ketone functional group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the methyl group or other positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with DNA/RNA processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 6th position.
6-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the dihydro group at the 7,8 positions.
1,6-Naphthyridin-5(6H)-one: Lacks both the methyl group and the dihydro group.
Uniqueness
6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to the presence of both the methyl group and the dihydro group, which can influence its chemical reactivity and biological activity. These structural features might confer specific properties that make it distinct from other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6-methyl-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-8-7(9(11)12)3-2-5-10-8/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
HJARIXOUWRKLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1=O)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


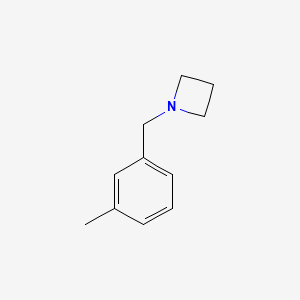
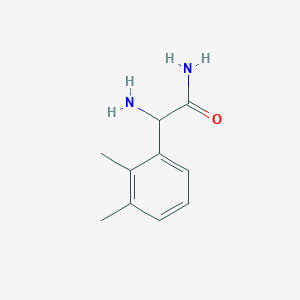


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
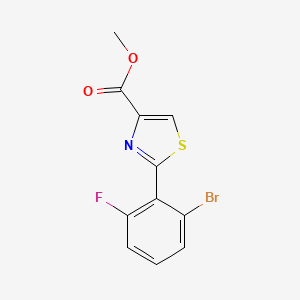
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)

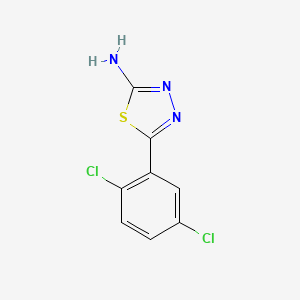
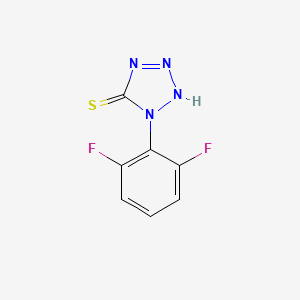
![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)

